4-Cyclobutyl-1,3-oxazole-5-carboxylicacid
Description
Significance of 1,3-Oxazole Heterocycles in Contemporary Chemical Research
The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities. nih.govnih.govresearchgate.net Derivatives of this heterocycle have demonstrated a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral activities. nih.govd-nb.infonih.gov The oxazole (B20620) ring is present in numerous natural products, many of which are derived from marine organisms and exhibit potent bioactivity. nih.govwiley.com
Beyond pharmaceuticals, oxazole derivatives are integral to materials science. They are investigated for applications in the development of photographic dyes, polymers, and other advanced materials. thepharmajournal.com The unique electronic properties of the oxazole ring make it a valuable component in the design of functional organic molecules. thepharmajournal.com The ability of the nitrogen and oxygen atoms within the ring to participate in non-covalent interactions allows oxazole-containing molecules to bind effectively with various enzymes and biological receptors. nih.govtandfonline.com
Historical Overview of Oxazole Synthesis and Derivatization Methodologies
The synthesis of the oxazole ring has been a subject of chemical research for over a century, leading to the development of several classic and modern methodologies.
One of the earliest methods is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. wikipedia.orgijpsonline.comdbpedia.org This reaction typically involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. wikipedia.orgdrugfuture.com
Shortly after, the Robinson-Gabriel synthesis was reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910). wikipedia.orgsynarchive.com This widely used method involves the cyclodehydration of 2-acylamino ketones, often promoted by strong acids like sulfuric acid or phosphorus pentachloride, to form the oxazole ring. wikipedia.orgsynarchive.comacs.org
Another significant advancement came in 1972 with the Van Leusen oxazole synthesis . nih.govijpsonline.commdpi.com This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form 5-substituted oxazoles. nih.govmdpi.com This method is particularly valuable for its mild conditions and its ability to generate a variety of oxazole derivatives. researchgate.net
Other notable methods include the Bredereck reaction , which synthesizes oxazoles from α-haloketones and amides, and various modern techniques that employ metal-mediated catalysis and one-pot procedures to improve efficiency and substrate scope. tandfonline.comijpsonline.comtandfonline.com
Structural Elucidation and Nomenclature of 4-Cyclobutyl-1,3-oxazole-5-carboxylic Acid
The compound 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid is defined by its specific arrangement of atoms and functional groups. According to IUPAC nomenclature, the name precisely describes a 1,3-oxazole ring with a cyclobutyl group attached at the 4th position and a carboxylic acid group at the 5th position.
The structure consists of the planar, aromatic oxazole ring, which imparts a degree of rigidity to the molecule. The cyclobutyl group is a saturated four-membered carbocycle, and the carboxylic acid group provides a site for potential acid-base chemistry and further synthetic modifications, such as esterification or amidation.
Below is a table summarizing the key structural and identifying information for this compound.
| Property | Data |
| Compound Name | 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid |
| Molecular Formula | C₈H₉NO₃ |
| Monoisotopic Mass | 167.05824 Da |
| SMILES | C1CC(C1)C2=C(OC=N2)C(=O)O |
| InChI | InChI=1S/C8H9NO3/c10-8(11)7-6(9-4-12-7)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |
| InChIKey | WIINODYNNSOUAL-UHFFFAOYSA-N |
Data sourced from PubChem CID 131451843. uni.lu
Rationale for Academic Investigation into 4-Cyclobutyl-1,3-oxazole-5-carboxylic Acid
The Bioactive Oxazole Core : As established, the oxazole ring is a proven pharmacophore, present in numerous compounds with significant biological activity. nih.gov Synthesizing novel derivatives of this scaffold is a common strategy in the search for new therapeutic agents. nih.govresearchgate.net
The Versatile Carboxylic Acid Handle : The carboxylic acid group is one of the most important functional groups in medicinal chemistry. rsc.org It can participate in crucial hydrogen bonding interactions with biological targets, as seen in the marketed anti-inflammatory drug Oxaprozin, which features an oxazole-carboxylic acid structure. rsc.org Furthermore, it serves as a vital synthetic handle, allowing for the straightforward creation of libraries of related compounds (e.g., esters, amides) to explore structure-activity relationships (SAR). acs.orgnih.gov
Therefore, the synthesis of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid represents a logical step in drug discovery. It provides a novel, well-defined molecular building block that combines a biologically relevant core with functional groups that are advantageous for both biological interaction and synthetic elaboration. Researchers would likely synthesize this compound as an intermediate for creating new chemical entities to be screened for a wide range of therapeutic targets, from cancer to infectious diseases.
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-cyclobutyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-6(9-4-12-7)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |
InChI Key |
WIINODYNNSOUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(OC=N2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyclobutyl 1,3 Oxazole 5 Carboxylic Acid and Its Analogs
Regiocontrolled Synthesis Strategies for the 1,3-Oxazole Core
The construction of the 4,5-disubstituted oxazole (B20620) core is a critical challenge that requires precise regiochemical control. Several powerful synthetic methods have been developed for the formation of the 1,3-oxazole ring system, which can be adapted for the synthesis of the target molecule.
Van Leusen Oxazole Synthesis and Modifications
The Van Leusen oxazole synthesis is a highly effective method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). This reaction proceeds via a two-step [3+2] cycloaddition mechanism. For the synthesis of a 4,5-disubstituted oxazole like 4-cyclobutyl-1,3-oxazole-5-carboxylic acid, a one-pot modified Van Leusen approach is particularly suitable. This involves the reaction of TosMIC with an aliphatic halide and an aldehyde.
A plausible route to the target compound would involve reacting cyclobutyl bromide (to form the C4 substituent), a glyoxylic acid derivative (to form the C5-carboxylic acid), and TosMIC in the presence of a base. The reaction is initiated by the deprotonation of TosMIC, which then reacts with the aldehyde and the halide to form the substituted oxazole ring.
Modifications to the classic Van Leusen reaction have been developed to improve yields, broaden substrate scope, and enhance environmental compatibility. A notable advancement is the use of ionic liquids as recyclable solvents, which can lead to high yields and simplify product isolation. Microwave-assisted Van Leusen synthesis has also been reported to accelerate the reaction, offering high efficiency and broad substrate scope.
| Modification | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| One-Pot Synthesis | TosMIC, Aliphatic Halide, Aldehyde, K₂CO₃ | Operational simplicity, high yields. | |
| Ionic Liquid Solvent | [bmim]Br, [bmim][BF₄], or [bmim][PF₆] | Green solvent, non-volatile, thermally stable, recyclable. | |
| Microwave-Assisted | MW irradiation, Methanol (B129727) | Rapid reaction times, high efficiency. | |
| Green Media | β-cyclodextrin, Et₃N, Water | Use of water as a solvent, low temperatures. |
Cycloaddition Reactions in 1,3-Oxazole Formation
Cycloaddition reactions are a cornerstone for the construction of five-membered heterocyclic rings. The Van Leusen synthesis itself is fundamentally a [3+2] cycloaddition, where TosMIC acts as a C2N1 "3-atom synthon".
Other cycloaddition strategies can also be envisioned for oxazole synthesis. One such approach is the formal [3+2] cycloaddition of ynamides with dioxazoles, which can be catalyzed by Tf₂NH under mild conditions to produce polysubstituted 4-aminooxazoles. While this specific method yields an amino group at the C4 position, it highlights the potential of cycloaddition chemistry in building the oxazole core. Another powerful method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which typically yields isoxazoles, a related but distinct heterocycle. The adaptation of such cycloadditions to generate the specific 4-cyclobutyl-5-carboxy substitution pattern remains an area of synthetic exploration.
Palladium-Catalyzed Cross-Coupling Approaches for Oxazole Functionalization
An alternative and highly versatile strategy for obtaining the target molecule involves forming a functionalized oxazole core first, followed by the introduction of the cyclobutyl substituent via a palladium-catalyzed cross-coupling reaction. This approach offers excellent regiocontrol, as the positions for coupling can be dictated by pre-installed leaving groups like halides or triflates.
A potential synthetic sequence could begin with the synthesis of a 4-halo-1,3-oxazole-5-carboxylic acid ester. This intermediate could then undergo a Suzuki-Miyaura cross-coupling reaction with a cyclobutylboronic acid or a related organoboron reagent. Palladium catalysts, often in combination with specific phosphine (B1218219) ligands, are highly effective for such transformations. This method tolerates a wide range of functional groups, making it a robust choice for complex molecule synthesis.
Other palladium-catalyzed reactions, such as Stille coupling (using organotin reagents) or direct C-H activation, could also be employed to functionalize the oxazole ring at the desired position.
| Reaction Type | Coupling Partners | Catalyst System (Example) | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Halo-oxazole + Aryl/Alkylboronic Acid | Pd(PPh₃)₄ / Base | High functional group tolerance, commercially available reagents. | |
| Direct Arylation | Oxazole + Aryl Halide | Palladium/Copper catalyst | Avoids pre-functionalization of the oxazole (C-H activation). | |
| Stille Coupling | Halo-oxazole + Organostannane | Pd Catalyst | Effective for complex fragments, though tin reagents are toxic. | |
| One-Pot Suzuki-Miyaura | Carboxylic acid, amino acid, boronic acid | Ni-catalyst | Convergent synthesis for 2,4,5-trisubstituted oxazoles. |
Functional Group Interconversions on the 1,3-Oxazole-5-carboxylic Acid Moiety
Once 4-cyclobutyl-1,3-oxazole-5-carboxylic acid is synthesized, the carboxylic acid group serves as a versatile handle for further derivatization through various functional group interconversions (FGIs). These standard transformations allow for the creation of a library of related analogs, such as esters, amides, and alcohols.
The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) through Fischer esterification, typically by reacting it with the desired alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the ester.
Conversion to amides can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride can then be treated with a primary or secondary amine to form the corresponding amide.
Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, 4-cyclobutyl-5-(hydroxymethyl)-1,3-oxazole. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then be used in subsequent reactions, such as conversion to halides or ethers. Decarboxylative cross-coupling has also been reported for oxazole-5-carboxylic acids, providing a pathway to introduce aryl groups at the C5 position.
Asymmetric Synthesis Approaches to Chiral Derivatives of 4-Cyclobutyl-1,3-oxazole-5-carboxylic Acid
The development of asymmetric syntheses to produce chiral derivatives of the target molecule is of significant interest. Chirality could be introduced either at the cyclobutyl ring or through the addition of a chiral substituent elsewhere on the molecule.
One straightforward approach involves the use of an enantiomerically pure starting material. For instance, a chiral, non-racemic cyclobutane (B1203170) derivative could be carried through the synthetic sequence (e.g., a chiral cyclobutyl bromide in a Van Leusen synthesis). This would result in an enantioenriched final product where the stereocenter resides on the C4-substituent.
Another strategy involves the use of chiral auxiliaries. The carboxylic acid moiety of the target molecule could be coupled to a chiral auxiliary, forming a diastereomeric intermediate. Subsequent reactions could then proceed with high diastereoselectivity, guided by the chiral auxiliary, which can be cleaved in a later step to reveal the enantioenriched product.
Furthermore, catalytic asymmetric methods, which have been successfully applied to the synthesis of other chiral heterocycles like triazoles and oxazolidines, could potentially be adapted. This might involve an enantioselective cycloaddition or a transition-metal-catalyzed cross-coupling reaction employing a chiral ligand to induce asymmetry.
Green Chemistry Principles in the Synthesis of 4-Cyclobutyl-1,3-oxazole-5-carboxylic Acid
Applying the principles of green chemistry to the synthesis of 4-cyclobutyl-1,3-oxazole-5-carboxylic acid can significantly reduce environmental impact and improve process efficiency. Key strategies include the use of safer solvents, energy-efficient reaction conditions, and catalytic methods.
As mentioned previously, conducting the Van Leusen synthesis in ionic liquids is a prime example of a green approach. Ionic liquids are non-volatile, thermally stable, and can often be recycled and reused for multiple reaction runs without a significant loss in product yield. The use of water as a solvent, facilitated by additives like β-cyclodextrin, represents another significant green modification to the Van Leusen reaction.
Energy efficiency can be improved by employing microwave irradiation or ultrasonication. These techniques can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods.
Catalytic approaches, particularly palladium-catalyzed cross-coupling reactions, align with green chemistry principles by reducing the need for stoichiometric reagents. The development of highly active catalysts allows for low catalyst loadings, minimizing waste. The one-pot nature of many modern synthetic procedures also enhances atom economy and reduces the number of purification steps required, further contributing to a more sustainable process.
| Green Chemistry Principle | Application/Technique | Benefits | Reference |
|---|---|---|---|
| Use of Safer Solvents | Ionic Liquids, Water | Reduced volatility and toxicity, recyclability. | |
| Energy Efficiency | Microwave Irradiation, Ultrasonication | Shorter reaction times, higher yields, milder conditions. | |
| Catalysis | Palladium-catalyzed cross-coupling, use of reusable catalysts | High atom economy, reduced stoichiometric waste. | |
| Process Intensification | One-pot or tandem reactions | Fewer workup and purification steps, reduced solvent use. |
Exploration of Novel Precursors and Reaction Conditions
A significant advancement is the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids without prior activation. nih.govacs.org One such efficient method employs a stable triflylpyridinium reagent (DMAP-Tf) to activate the carboxylic acid in situ. acs.org This activated intermediate, an acylpyridinium salt, is then trapped by an isocyanoacetate to form the oxazole ring. nih.govacs.org This approach avoids the need to handle sensitive activated carboxylic acid derivatives and demonstrates broad substrate tolerance. nih.govthieme-connect.com
The reaction is typically carried out under mild conditions, as detailed in the table below, which summarizes the scope of this transformation with various carboxylic acid precursors. The use of 4-(Dimethylamino)pyridine (DMAP) as a base is crucial, and dichloromethane (B109758) (DCM) is often the solvent of choice. acs.org
| Carboxylic Acid Precursor (1) | Isocyanide (2) | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzoic acid | Ethyl isocyanoacetate | DMAP-Tf, DMAP, DCM, 40 °C, 30 min | Ethyl 2-phenyl-1,3-oxazole-5-carboxylate | 96% |
| 4-Nitrobenzoic acid | Ethyl isocyanoacetate | DMAP-Tf, DMAP, DCM, 40 °C, 30 min | Ethyl 2-(4-nitrophenyl)-1,3-oxazole-5-carboxylate | 97% |
| Cyclohexanecarboxylic acid | Ethyl isocyanoacetate | DMAP-Tf, DMAP, DCM, 40 °C, 3 h | Ethyl 2-cyclohexyl-1,3-oxazole-5-carboxylate | 85% |
| 3-Phenylpropanoic acid | Ethyl isocyanoacetate | DMAP-Tf, DMAP, DCM, 40 °C, 3 h | Ethyl 2-phenethyl-1,3-oxazole-5-carboxylate | 80% |
| Benzoic acid | Tosylmethyl isocyanide (TosMIC) | DMAP-Tf, DMAP, DCM, 40 °C, 3 h | 2-Phenyl-1,3-oxazole | 78% |
Data sourced from Chavan et al. (2025). acs.org
Another innovative strategy involves the one-pot synthesis of 2,4,5-trisubstituted oxazoles from three distinct and commercially available precursors: a carboxylic acid, an amino acid, and a boronic acid. beilstein-journals.orgnih.gov This method utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a dehydrative condensing agent to first form a 5-(triazinyloxy)oxazole intermediate. beilstein-journals.orgsemanticscholar.org This intermediate then undergoes a Nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to install the third substituent at the C5 position of the oxazole ring. beilstein-journals.orgnih.gov This multicomponent approach offers high modularity, allowing for the rapid generation of diverse oxazole analogs by varying each of the three starting materials. beilstein-journals.org
The versatility of this one-pot/Suzuki-Miyaura coupling sequence is demonstrated in the table below.
| Carboxylic Acid (R²-COOH) | Amino Acid (R⁴-CH(NH₂)COOH) | Boronic Acid (R⁵-B(OH)₂) | Catalyst/Conditions | Yield (%) |
|---|---|---|---|---|
| Benzoic acid | Alanine | Phenylboronic acid | 1. DMT-MM; 2. NiCl₂(dppp), K₃PO₄ | 82% |
| 3-Phenylpropanoic acid | Alanine | Phenylboronic acid | 1. DMT-MM; 2. NiCl₂(dppp), K₃PO₄ | 54% |
| Benzoic acid | Valine | Phenylboronic acid | 1. DMT-MM; 2. NiCl₂(dppp), K₃PO₄ | 75% |
| Benzoic acid | Alanine | 4-Methoxyphenylboronic acid | 1. DMT-MM; 2. NiCl₂(dppp), K₃PO₄ | 81% |
| Benzoic acid | Alanine | 4-(Trifluoromethyl)phenylboronic acid | 1. DMT-MM; 2. NiCl₂(dppp), dppf, K₃PO₄ | 64% |
Data sourced from Yamada et al. (2017). beilstein-journals.orgnih.gov
In addition to exploring novel precursors, recent research has also focused on developing greener and more sustainable reaction conditions. A notable example is the use of a recyclable, heterogeneous copper ferrite (B1171679) (CuFe₂O₄) nanocatalyst for the one-pot synthesis of oxazoles from carboxylic acids, benzoin, and ammonium (B1175870) acetate. jsynthchem.comjsynthchem.com This method proceeds in water, a significant improvement over traditional organic solvents, and the magnetic nature of the catalyst allows for its easy separation and reuse for multiple cycles without a significant loss of activity. jsynthchem.comjsynthchem.com This approach is particularly effective for aromatic carboxylic acids, with electron-donating groups on the aromatic ring leading to faster reactions and higher yields. jsynthchem.com
| Carboxylic Acid | Other Precursors | Reaction Conditions | Time (min) | Yield (%) |
|---|---|---|---|---|
| 4-Methylbenzoic acid | Benzoin, Ammonium acetate | CuFe₂O₄ (20 mg), H₂O (5 ml), Reflux | 15 | 96% |
| 4-Methoxybenzoic acid | Benzoin, Ammonium acetate | CuFe₂O₄ (20 mg), H₂O (5 ml), Reflux | 20 | 94% |
| Benzoic acid | Benzoin, Ammonium acetate | CuFe₂O₄ (20 mg), H₂O (5 ml), Reflux | 30 | 90% |
| 4-Chlorobenzoic acid | Benzoin, Ammonium acetate | CuFe₂O₄ (20 mg), H₂O (5 ml), Reflux | 40 | 85% |
| 4-Nitrobenzoic acid | Benzoin, Ammonium acetate | CuFe₂O₄ (20 mg), H₂O (5 ml), Reflux | 50 | 82% |
Data sourced from Maleki et al. (2023). jsynthchem.comjsynthchem.com
These explorations into novel precursors and reaction conditions represent a paradigm shift in the synthesis of complex oxazoles. By moving away from classical multi-step procedures that rely on harsh reagents, chemists can now access these important heterocyclic scaffolds more directly, efficiently, and sustainably.
Comprehensive Structural Characterization and Spectroscopic Analysis of 4 Cyclobutyl 1,3 Oxazole 5 Carboxylic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
¹H NMR: A standard one-dimensional ¹H NMR spectrum would provide crucial information on the chemical environment, number, and connectivity of protons in the molecule. The spectrum would be expected to show distinct signals for the oxazole (B20620) ring proton, the protons of the cyclobutyl group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal adjacent proton-proton (H-H) couplings.
¹³C NMR: The ¹³C NMR spectrum would identify all non-equivalent carbon atoms in the molecule, including the carbons of the oxazole ring, the cyclobutyl substituent, and the carboxyl group.
2D NMR Techniques: To unambiguously assign these signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity within the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton and carbon assignments for the cyclobutyl and oxazole moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for establishing connectivity between different functional groups, such as linking the cyclobutyl ring to the oxazole ring, and the carboxylic acid to the oxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the three-dimensional structure and conformation of the molecule.
Currently, specific, experimentally-derived 1D and 2D NMR data for 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid are not available in peer-reviewed literature.
Solid-State NMR for Polymorphic Analysis (if applicable)
Solid-state NMR (ssNMR) is a technique used to study the structure and dynamics of materials in the solid phase. If 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid were found to exist in different crystalline forms (polymorphs), ssNMR could be used to distinguish between them. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions in the crystal lattice. There is currently no published information regarding the polymorphic behavior or solid-state NMR analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid, the molecular formula is C₈H₉NO₃. uni.lu The calculated monoisotopic mass for this formula is 167.05824 Da. uni.lu
HRMS analysis would involve ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions with very high accuracy. Observing a molecular ion peak that matches the calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. While no experimental HRMS data has been published, predicted m/z values for common adducts have been calculated. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 168.06552 |
| [M+Na]⁺ | 190.04746 |
| [M-H]⁻ | 166.05096 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra provide a molecular "fingerprint" and confirm the presence of key functional groups.
For 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid, the following characteristic vibrational bands would be expected:
O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp absorption in the IR spectrum around 1700-1750 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
C=N and C=C Stretches: Vibrational bands associated with the oxazole ring would be expected in the 1500-1650 cm⁻¹ region.
C-H Stretches: Bands corresponding to the sp² C-H of the oxazole ring and the sp³ C-H of the cyclobutyl group would appear around 2850-3100 cm⁻¹.
C-O Stretches: Vibrations for the C-O bonds in the oxazole ring and the carboxylic acid would be present in the fingerprint region (typically 1000-1300 cm⁻¹).
No experimental IR or Raman spectra for 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid have been reported in the scientific literature.
X-ray Crystallography for Single-Crystal Structure Determination (if available)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal of the material, one can determine the precise spatial arrangement of atoms, as well as bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure, including the relative orientation of the cyclobutyl ring with respect to the oxazole ring. This technique would also reveal how the molecules pack in the solid state, including any hydrogen bonding interactions involving the carboxylic acid groups. A search of crystallographic databases indicates that the single-crystal structure of this specific compound has not been determined or reported.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Elucidation (if chiral analogs)
4-Cyclobutyl-1,3-oxazole-5-carboxylic acid itself is an achiral molecule and therefore does not exhibit optical activity. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—those that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
Should chiral analogs of this compound be synthesized (for example, by introducing a chiral center on the cyclobutyl ring), ECD and ORD would be essential tools for determining their absolute configuration and studying their stereochemical properties. As the parent compound is achiral, this analysis is not applicable.
Computational and Theoretical Studies of 4 Cyclobutyl 1,3 Oxazole 5 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
No specific research is available. This section would typically involve the analysis of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map to understand the molecule's reactivity and electronic properties.
While databases may contain predicted spectra, detailed computational studies that correlate theoretical predictions with experimental data for this specific molecule are not publicly available. Such studies would involve calculating and interpreting 1H and 13C NMR chemical shifts and IR vibrational frequencies.
Conformational Analysis and Energy Landscapes
A conformational analysis would identify the most stable three-dimensional arrangements of the molecule by mapping its potential energy surface. This is crucial for understanding its physical and biological properties. No such studies for 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid were found.
Reaction Mechanism Elucidation for Synthetic Transformations
Computational studies can provide valuable insights into the transition states and energy barriers of reactions involved in the synthesis of this molecule. This allows for the optimization of reaction conditions. No specific mechanistic studies for the synthesis of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid have been published.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics simulations would be used to study the movement of atoms in the molecule over time, providing information about its flexibility and interactions with its environment, such as a solvent or a biological receptor. This information is currently unavailable.
QSAR/QSPR Modeling for Structure-Property Relationships
QSAR/QSPR models for this specific compound would require a dataset of related molecules with known properties to establish a mathematical relationship between their chemical structure and their physicochemical properties. No such specific models for 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid have been developed.
Further experimental and computational research is required to provide the detailed information requested in the article outline.
Chemical Reactivity and Transformation Studies of 4 Cyclobutyl 1,3 Oxazole 5 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring
The oxazole ring is generally considered to be an electron-poor aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to electron-rich heterocyles like pyrrole (B145914) or furan. The reactivity of the oxazole ring towards electrophiles is influenced by the nature and position of its substituents. In the case of 4-cyclobutyl-1,3-oxazole-5-carboxylic acid, the carboxylic acid group at the C5 position is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack.
Electrophilic substitution on the parent oxazole ring, when it does occur, typically proceeds at the C4 or C5 position, with a preference for C4. However, with the C4 and C5 positions already substituted in the target molecule, any potential electrophilic attack would be directed to the C2 position. The C2 position of an oxazole is the most electron-deficient and generally the least reactive towards electrophiles. Therefore, forcing conditions would likely be required for any electrophilic substitution to occur at this position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the deactivating effect of the carboxylic acid group, it is anticipated that 4-cyclobutyl-1,3-oxazole-5-carboxylic acid would be highly unreactive under standard electrophilic substitution conditions. To facilitate such reactions, transformation of the carboxylic acid into a less deactivating group, such as an ester, might be necessary. Even so, the inherent low reactivity of the oxazole C2 position to electrophilic attack remains a significant barrier.
| Reaction Type | Reagents | Expected Product | Predicted Reactivity |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-cyclobutyl-1,3-oxazole-5-carboxylic acid | Very Low / No Reaction |
| Bromination | Br₂/FeBr₃ | 2-Bromo-4-cyclobutyl-1,3-oxazole-5-carboxylic acid | Very Low / No Reaction |
| Sulfonation | Fuming H₂SO₄ | 4-Cyclobutyl-1,3-oxazole-2,5-disulfonic acid | Very Low / No Reaction |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No Reaction Expected | Very Low / No Reaction |
Nucleophilic Addition/Substitution Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the C5 position is expected to undergo reactions typical of carboxylic acids. These transformations are generally facile and provide a route to a variety of functional derivatives.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For example, reaction with methanol (B129727) and sulfuric acid would yield methyl 4-cyclobutyl-1,3-oxazole-5-carboxylate.
Amide Formation: Amide derivatives can be synthesized by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. nih.govresearchgate.net Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and efficient method. A study on the synthesis of amide derivatives of various oxazole carboxylic acids has demonstrated the feasibility of these transformations. researchgate.net
| Reaction | Reagents | Product |
| Fischer Esterification | Methanol, H₂SO₄ | Methyl 4-cyclobutyl-1,3-oxazole-5-carboxylate |
| Acyl Chloride Formation | SOCl₂ | 4-Cyclobutyl-1,3-oxazole-5-carbonyl chloride |
| Amide Formation | 1. SOCl₂ 2. Aniline | N-Phenyl-4-cyclobutyl-1,3-oxazole-5-carboxamide |
Cyclobutyl Ring Functionalization and Transformations
The cyclobutyl ring is a saturated carbocyclic system and is generally less reactive than the aromatic oxazole ring. Functionalization of the cyclobutyl moiety typically requires radical-based reactions or transition metal-catalyzed C-H activation.
Direct C-H functionalization of cyclobutanes can be challenging due to the high bond dissociation energy of C-H bonds. However, recent advances in catalysis have shown that rhodium(II) catalysts can mediate the C-H functionalization of cyclobutanes. nih.gov Another approach involves a formal γ-C–H functionalization of cyclobutyl ketones, which proceeds via a Norrish-Yang cyclization followed by a palladium-catalyzed C–C cleavage and functionalization. nih.govresearchgate.netresearchgate.netbohrium.com While these methods have not been specifically reported for 4-cyclobutyl-1,3-oxazole-5-carboxylic acid, they represent potential strategies for modifying the cyclobutyl ring.
It is important to note that reactions targeting the cyclobutyl ring must be compatible with the functionalities present on the oxazole core. The choice of reagents and reaction conditions would need to be carefully considered to avoid undesired side reactions on the oxazole ring or the carboxylic acid group.
Metal-Catalyzed Transformations and Cross-Coupling Reactivity
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the oxazole ring in such reactions depends on the position and nature of the leaving group.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate. wikipedia.org To apply this to the 4-cyclobutyl-1,3-oxazole-5-carboxylic acid system, one would first need to introduce a halide or triflate group onto the oxazole ring, most likely at the C2 position. Given the difficulty of direct electrophilic halogenation, an alternative route to a 2-halo-4-cyclobutyl-1,3-oxazole derivative would be required. Studies on the Suzuki coupling of 2- and 4-functionalized oxazoles have shown that these reactions are feasible and provide a versatile method for the synthesis of substituted oxazoles. nih.govacs.orgacs.orgresearchgate.net
Sonogashira Coupling: This reaction allows for the coupling of a terminal alkyne with an organic halide or triflate, catalyzed by palladium and a copper co-catalyst. wikipedia.org Similar to the Suzuki coupling, a pre-functionalized oxazole with a suitable leaving group at the C2 position would be necessary. The Sonogashira coupling of functionalized oxazoles has been reported, demonstrating its utility in the synthesis of alkynyl-substituted heterocycles. nih.govnih.govresearchgate.netresearchgate.net
| Coupling Reaction | Reactants | Catalyst System | Potential Product |
| Suzuki-Miyaura | 2-Bromo-4-cyclobutyl-1,3-oxazole-5-carboxylic acid ester + Phenylboronic acid | Pd catalyst, base | Methyl 2-phenyl-4-cyclobutyl-1,3-oxazole-5-carboxylate |
| Sonogashira | 2-Iodo-4-cyclobutyl-1,3-oxazole-5-carboxylic acid ester + Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, base | Methyl 4-cyclobutyl-2-(phenylethynyl)-1,3-oxazole-5-carboxylate |
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of oxazoles has been a subject of interest. Oxazole derivatives can undergo a variety of transformations upon exposure to light or under electrochemical conditions.
Photochemical Reactivity: Oxazoles are known to undergo photochemical rearrangements and cycloadditions. For instance, visible-light-induced three-component reactions have been developed for the synthesis of complex trisubstituted oxazoles. nih.govsemanticscholar.org The specific photochemical reactivity of 4-cyclobutyl-1,3-oxazole-5-carboxylic acid has not been reported, but it is plausible that the oxazole ring could participate in photochemical transformations. The presence of the carboxylic acid and cyclobutyl groups might influence the reaction pathways and outcomes.
Electrochemical Reactivity: Electrochemical methods have been employed for both the synthesis and transformation of oxazoles. An electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids has been reported for the synthesis of oxazoles. researchgate.netrsc.org The electrochemical reduction of carboxylic acids is also a known process, although it can be challenging. reddit.comnih.gov It is conceivable that the carboxylic acid moiety of 4-cyclobutyl-1,3-oxazole-5-carboxylic acid could be electrochemically reduced. Furthermore, electrochemical oxidation could potentially lead to radical species that might undergo further reactions. The electrochemical synthesis of disulfides of 2-amino-oxazole derivatives has also been explored. researchgate.net
Investigation of Biological Target Interactions and Mechanism of Action in Vitro and Pre Clinical, Non Human
Ligand-Protein Binding Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
No publicly available data from ligand-protein binding studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), could be located for 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid. These techniques are crucial for quantifying the binding affinity and thermodynamics of a compound's interaction with a specific protein target.
Enzyme Inhibition or Activation Assays
There is no information available in the scientific literature regarding the effects of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid on enzyme activity. Enzyme inhibition or activation assays are fundamental in determining a compound's potential to modulate the function of specific enzymes, which are common drug targets.
Cellular Assay Systems for Target Engagement (non-human cell lines)
Investigations using non-human cellular assay systems to determine the target engagement of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid have not been reported in published literature. Such assays are essential for confirming that a compound interacts with its intended target within a cellular context and for elucidating its downstream effects.
Structure-Activity Relationship (SAR) Studies of 4-Cyclobutyl-1,3-oxazole-5-carboxylic Acid Derivatives
The exploration of the structure-activity relationships (SAR) for derivatives of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid is an area that appears to be uninvestigated.
Rational Design and Synthesis of Analogs
No published studies were found detailing the rational design and synthesis of analogs of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid aimed at exploring its biological activity.
Impact of Substituent Modifications on Biological Interactions
Without data on the biological interactions of the parent compound, the impact of substituent modifications on these interactions remains unknown.
Elucidation of Molecular Pathways and Cellular Effects (in non-human models)
There is a lack of research into the molecular pathways and cellular effects of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid in non-human models. Such studies are critical for understanding the broader biological consequences of a compound's activity.
Applications As a Chemical Building Block and Scaffold in Drug Discovery Research
Utilization in Fragment-Based Drug Design
Fragment-based drug design (FBDD) involves screening collections of small molecules ("fragments") to identify those that bind weakly to a biological target. These hits then serve as starting points for building more potent, drug-like molecules. A compound like 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid could serve as a valuable fragment due to its relatively low molecular weight and the presence of both a 3D component (cyclobutyl) and a functional group for elaboration (carboxylic acid). The cyclobutyl moiety can explore specific pockets in a protein's binding site that are not well-addressed by flat, aromatic rings.
There are currently no public studies demonstrating the specific inclusion or screening results of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid in any fragment library.
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a medicinal chemistry strategy aimed at discovering new molecular cores (scaffolds) that can mimic the biological activity of a known active compound but possess a different chemical structure. This is often done to improve properties like potency, selectivity, or pharmacokinetics, or to secure novel intellectual property.
The 4-cyclobutyl-1,3-oxazole (B13629055) core could be a potential outcome of a scaffold hopping exercise from other heterocyclic systems or even from non-cyclic structures. For instance, a research program might replace a phenyl or another heterocyclic ring in a lead compound with the cyclobutyl-oxazole scaffold to alter its metabolic profile or binding interactions. The oxazole (B20620) can act as a bioisostere for other groups, while the cyclobutyl ring offers a distinct spatial arrangement of substituents compared to more common cycloalkanes or aromatic rings. However, no published research explicitly details such a strategy involving 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid.
Combinatorial Chemistry Approaches for Library Synthesis
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. The carboxylic acid group on 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid makes it an ideal starting material for creating such a library. Through amide bond formation, a wide variety of amines could be coupled to the carboxylic acid, generating a library of amides with diverse substituents.
Table 1: Potential Amide Derivatives from 4-Cyclobutyl-1,3-oxazole-5-carboxylic Acid
| Amine Reactant | Resulting Compound Class | Potential Diversity |
|---|---|---|
| Primary Amines (R-NH2) | Secondary Amides | Introduction of various alkyl, aryl, or heterocyclic groups |
| Secondary Amines (R2NH) | Tertiary Amides | Exploration of more sterically hindered chemical space |
| Amino Acids | Peptidomimetics | Creation of novel peptide-like structures |
Despite this potential, there are no specific reports of combinatorial libraries being synthesized from this particular oxazole building block.
Synthesis of Complex Natural Product Analogs Incorporating the Oxazole Core
The 1,3-oxazole ring is a key structural component found in a multitude of natural products, many of which are isolated from marine organisms and exhibit potent biological activities. These natural products often feature complex architectures. Medicinal chemists frequently synthesize simplified or modified analogs of these natural products to improve their drug-like properties or to better understand their mechanism of action.
A building block such as 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid could be used to create analogs of oxazole-containing natural products where the cyclobutyl group replaces another substituent. This modification could probe the importance of that particular position for biological activity or enhance the molecule's properties. No studies have been published that describe the use of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid for this purpose.
Advanced Analytical Method Development for 4 Cyclobutyl 1,3 Oxazole 5 Carboxylic Acid
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like "4-Cyclobutyl-1,3-oxazole-5-carboxylic acid". A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice due to the compound's polarity.
Method Development Strategy:
The development of a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and peak shape.
Column Selection: A C18 stationary phase is generally the first choice, offering a good balance of hydrophobicity for retaining the cyclobutyl and oxazole (B20620) moieties. Particle size (e.g., 3.5 µm or 5 µm) and column dimensions (e.g., 250 mm x 4.6 mm) are selected to balance efficiency and backpressure.
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is used. The aqueous phase, often a phosphate (B84403) buffer, is crucial for controlling the pH. Given the carboxylic acid group, maintaining the pH below its pKa (typically around 3-4) will suppress ionization and improve retention and peak shape. Acetonitrile or methanol (B129727) are common organic modifiers used to elute the compound.
Detection: The oxazole ring contains a chromophore, making UV detection a suitable choice. The detection wavelength is determined by acquiring the UV spectrum of the compound and selecting the wavelength of maximum absorbance (λmax) to ensure high sensitivity.
Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard. Column temperature is typically controlled (e.g., at 35 °C) to ensure reproducible retention times.
Method Validation:
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters and Validation Data
| Parameter | Condition/Value |
| Chromatographic Conditions | |
| Column | Zorbax SB C18 (250 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Buffer: Acetonitrile (65:35, v/v) (Buffer: 0.02M KH2PO4, pH adjusted to 3.0 with orthophosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by λmax (e.g., 265 nm) |
| Injection Volume | 15 µL |
| Column Temperature | 35 °C |
| Validation Parameters | |
| Linearity Range | e.g., 5–100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | e.g., 0.1 µg/mL |
| Limit of Quantification (LOQ) | e.g., 0.3 µg/mL |
This data is illustrative and based on typical values for similar small molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for non-volatile and polar compounds like carboxylic acids. The high polarity and hydrogen-bonding capability of the carboxylic acid group prevent efficient volatilization and can lead to poor peak shape and adsorption onto the GC column. Therefore, derivatization is a mandatory step to analyze "4-Cyclobutyl-1,3-oxazole-5-carboxylic acid" by GC-MS.
The goal of derivatization is to convert the polar carboxylic acid group into a less polar, more volatile functional group, such as an ester or a silyl (B83357) ester.
Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst like boron trifluoride (BF3). This converts the -COOH group to a methyl or butyl ester.
Silylation: This is a common and effective method where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. The resulting TMS esters are significantly more volatile and thermally stable.
Once derivatized, the sample is injected into the GC-MS system. The GC separates the derivative from other components, and the mass spectrometer provides mass information for identification and quantification. The mass spectrum will show a molecular ion peak corresponding to the derivative and characteristic fragmentation patterns that can confirm the structure.
Table 2: Common Derivatization Strategies for Carboxylic Acids for GC-MS Analysis
| Derivatization Agent | Derivative Formed | Typical Reaction Conditions | Advantages |
| BF3 in Methanol | Methyl Ester | Heat at 60-100 °C for 10-60 min | Selective for carboxylic acids. |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Trimethylsilyl (TMS) Ester | Heat at 60-75 °C for 30-60 min | Highly effective, produces volatile derivatives. usherbrooke.carestek.comsigmaaldrich.com |
| Pentafluorobenzyl Bromide (PFBBr) | PFB Ester | Room temperature or gentle heating | Creates derivatives with high electron capture response, ideal for ECD detection. researchgate.net |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for the analysis of charged species like "4-Cyclobutyl-1,3-oxazole-5-carboxylic acid". wikipedia.org It is a high-efficiency separation technique that requires minimal sample and solvent volumes. nih.gov The most common mode for this type of analysis is Capillary Zone Electrophoresis (CZE). nih.gov
In CZE, ions are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. libretexts.org As an anion, the deprotonated carboxylate form of the compound will migrate toward the anode. However, a key phenomenon in CE is the electroosmotic flow (EOF), which is the bulk flow of the buffer solution toward the cathode. In a typical bare fused-silica capillary at neutral or basic pH, the EOF is strong enough to carry all species, including anions, toward the cathode and the detector.
Method Development Considerations:
Buffer pH: The pH of the background electrolyte (BGE) is a critical parameter. It determines the degree of ionization of the carboxylic acid. A pH well above the pKa of the acid ensures it is fully deprotonated, leading to consistent migration behavior.
Buffer Composition: Phosphate or borate (B1201080) buffers are commonly used. The concentration of the buffer affects the ionic strength, which in turn influences migration times and peak shape.
EOF Modifiers: To optimize separation, the EOF can be modified or even reversed. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can be added to the buffer to reverse the charge on the capillary wall, reversing the EOF and allowing for faster analysis of anions. nih.gov
Detection: Indirect UV detection is frequently employed for small organic acids that may lack a strong chromophore. chromatographyonline.com This involves adding a UV-absorbing compound to the buffer that has a similar mobility to the analyte. The analyte displaces this compound, causing a decrease in absorbance as it passes the detector. chromatographyonline.com Given the oxazole moiety, direct UV detection at a low wavelength (e.g., 200 nm) may also be feasible. kapillarelektrophorese.eu
Table 3: Exemplar Capillary Electrophoresis Parameters for Organic Acid Analysis
| Parameter | Condition |
| Technique | Capillary Zone Electrophoresis (CZE) |
| Capillary | Uncoated Fused-Silica (e.g., 57 cm x 50 µm i.d.) |
| Background Electrolyte (BGE) | 20-50 mM Phosphate buffer, pH 6.0-8.0 |
| EOF Modifier (optional) | 0.5 mM Cetyltrimethylammonium Bromide (CTAB) |
| Voltage | -10 to -25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5-15 s) |
| Detection | Indirect or Direct UV (e.g., 200 nm or 275 nm) nih.govkapillarelektrophorese.eu |
These parameters are based on established methods for short-chain organic acids and would require optimization for the specific target compound.
Hyphenated Techniques (e.g., LC-MS/MS, GC-IR) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for comprehensive analysis, providing both separation and structural identification in a single run. omicsonline.orgijarnd.comsaapjournals.orgijpsjournal.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique ideal for quantifying the compound in complex matrices and for identifying unknown impurities. The LC system separates the components, which are then ionized (commonly via electrospray ionization, ESI) and introduced into the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion (e.g., the [M-H]- ion for the carboxylic acid) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is the gold standard for quantitative analysis. High-resolution MS can provide accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its metabolites or degradants. nih.gov
Gas Chromatography-Infrared Spectroscopy (GC-IR): While less common than GC-MS, GC-IR provides complementary information. After separation of the derivatized compound by GC, the eluent passes through a light pipe in an FTIR spectrometer. This provides an infrared spectrum for the separated peak, which is valuable for identifying functional groups and distinguishing between isomers that might have similar mass spectra.
Table 4: Information Gained from Hyphenated Techniques
| Technique | Separation Principle | Detection Principle | Key Information Provided |
| LC-MS/MS | Liquid chromatography (polarity) | Mass-to-charge ratio and fragmentation | Molecular weight confirmation, structural elucidation of impurities/metabolites, highly selective quantification. researchgate.net |
| GC-MS | Gas chromatography (boiling point/volatility) | Mass-to-charge ratio and fragmentation | Molecular weight and structure of volatile derivatives, identification of volatile impurities. researchgate.net |
| GC-IR | Gas chromatography (boiling point/volatility) | Infrared absorption | Functional group information, identification of isomers. ijarnd.com |
Solid-State Analytical Techniques (e.g., PXRD, DSC) for Material Characterization (if applicable to research context)
In a research and development context, particularly for pharmaceutical applications, the solid-state properties of "4-Cyclobutyl-1,3-oxazole-5-carboxylic acid" are of critical importance. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to characterize the material's solid form. formulationbio.com
Powder X-ray Diffraction (PXRD): This technique is the primary tool for determining the crystallinity of a material. news-medical.net An amorphous solid will produce a broad halo, while a crystalline solid will produce a unique diffraction pattern of sharp peaks corresponding to its crystal lattice structure. umw.edu.pl PXRD is essential for identifying different crystalline forms (polymorphs), which can have different physical properties such as solubility and stability. news-medical.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It provides information on thermal events such as melting, crystallization, and glass transitions. umw.edu.pl For a crystalline solid, DSC will show a sharp endothermic peak at its melting point. The position and shape of this peak can be used to assess purity and identify the specific polymorphic form. researchgate.net For amorphous material, a glass transition (a step change in the baseline) would be observed instead of a sharp melting peak. nih.gov
These techniques are often used together to build a complete picture of the solid-state properties of the compound, which is crucial for controlling the quality and performance of the final product. nih.gov
Table 5: Characterization of Solid-State Properties
| Technique | Principle | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by the crystal lattice | - Crystalline vs. Amorphous nature- Identification of polymorphic forms- Assessment of phase purity news-medical.neticdd.com |
| Differential Scanning Calorimetry (DSC) | Measurement of heat flow during thermal events | - Melting point and enthalpy of fusion- Glass transition temperature (for amorphous solids)- Detection of polymorphism and solid-state transitions umw.edu.plmdpi.com |
Academic Review of Intellectual Property and Patent Landscape Chemical Innovation Focus
Analysis of Synthetic Route Claims in Relevant Patents
A comprehensive search of patent databases reveals a notable absence of patents specifically claiming the synthesis of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid. While the broader class of oxazole (B20620) derivatives is extensively covered in patent literature, particularly for their therapeutic potential, this specific molecule does not appear to be the primary subject of any publicly available patent applications or granted patents.
However, the synthesis of structurally related 4-alkyl-1,3-oxazole-5-carboxylic acids can be inferred from established methodologies in organic chemistry, which are often cited or adapted in patents for analogous compounds. A general and plausible synthetic approach would likely involve the construction of the oxazole ring as a key step. One common method for synthesizing 4,5-disubstituted oxazoles is the reaction of an α-halo ketone with an amide, or variations of the van Leusen oxazole synthesis. organic-chemistry.org
A hypothetical synthetic pathway to 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid could involve the following key transformations:
Formation of a key intermediate: A plausible starting point would be the synthesis of a cyclobutyl-containing α-bromoketone.
Ring formation: This intermediate could then be reacted with a suitable amide, such as formamide, to construct the oxazole ring.
Carboxylation: Introduction of the carboxylic acid group at the 5-position could be achieved through various methods, such as lithiation followed by quenching with carbon dioxide, or by starting with a precursor already containing a carboxylate or its ester.
It is important to note that while these general synthetic strategies are well-documented in the chemical literature, their specific application to the synthesis of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid and any subsequent claims in patents would be novel.
Structural Claims and Substructure Coverage in Patent Literature
While no patents explicitly claim 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid as a specific embodiment, it is plausible that this compound could fall within the scope of broader Markush claims in existing patents. Markush structures are a common feature in chemical patents, allowing inventors to claim a genus of related compounds through a single, generalized chemical structure with variable substituents.
A hypothetical Markush structure that could encompass 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid might be represented as follows:
| Core Structure | R1 | R2 |
|---|---|---|
| 1,3-oxazole | Cycloalkyl (including cyclobutyl) | Carboxylic acid |
Patents related to inhibitors of various enzymes or modulators of receptors often utilize such broad claims to protect a wide range of potential drug candidates. For instance, a patent for a series of kinase inhibitors might claim a core heterocyclic scaffold, such as an oxazole, with one of the variable groups defined as a cycloalkyl ring and another as a carboxylic acid or a bioisostere thereof. Without a specific patent to analyze, it is challenging to determine the exact scope of such claims and whether they would definitively cover the compound .
Freedom-to-Operate Analysis for Academic Research (Synthetic Pathways)
A freedom-to-operate (FTO) analysis for academic research on the synthetic pathways to 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid presents a relatively low risk of infringement, primarily due to the "research exemption" or "safe harbor" provisions in the patent laws of many jurisdictions. These exemptions generally permit the use of patented inventions for non-commercial, experimental, or research purposes.
The key considerations for an academic researcher in this context are:
Commercial Intent: The research should be for purely scientific inquiry and not for immediate commercial gain. If the research is sponsored by a commercial entity with the intent to commercialize the findings, the research exemption may not apply.
Jurisdiction: The specific scope of the research exemption varies by country. For example, in the United States, the Hatch-Waxman Act provides a "safe harbor" for research reasonably related to the development and submission of information to the Food and Drug Administration (FDA). The common law research exemption is narrower and applies to activities done for "amusement, to satisfy idle curiosity, or for strictly philosophical inquiry."
Nature of the Research: Research aimed at understanding the patented invention, improving upon it, or finding new uses is generally more likely to be covered by the exemption than using the patented invention as a tool in a different research project.
Given the absence of specific patents covering the synthesis of 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid, the immediate FTO risk for academic synthesis and study of this compound appears to be minimal. However, should a patent emerge with claims covering this specific molecule or its synthesis, a more detailed FTO analysis would be warranted.
Trends in Patenting Oxazole-Containing Chemical Entities for Research Applications
The patenting of oxazole-containing chemical entities is a well-established and ongoing trend, primarily driven by their diverse biological activities and potential as therapeutic agents. A review of the patent landscape reveals several key trends relevant to research applications:
Focus on Drug Discovery: The vast majority of patents involving oxazole derivatives are in the pharmaceutical sector, with claims directed towards their use in treating a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. google.com
Scaffolding for Libraries: The oxazole core serves as a versatile scaffold for the generation of large combinatorial libraries of compounds for high-throughput screening. Patents in this area often claim a generic Markush structure with numerous possible substituents, aiming to cover a broad chemical space for lead discovery.
Chemical Probes and Research Tools: While less common than therapeutic patents, there is a growing interest in patenting novel chemical probes and research tools based on heterocyclic scaffolds like oxazole. These tools are designed to selectively interact with specific biological targets (e.g., enzymes, receptors) and are valuable for target validation and studying biological pathways. Such patents may claim the compound itself, its synthesis, and its use as a research tool.
Method of Use Patents: In addition to composition of matter claims, there is a trend towards patenting new uses of known oxazole-containing compounds. For research applications, this could include claims for the use of a specific oxazole derivative as a fluorescent probe, an affinity ligand, or a reference standard in an assay.
The following table summarizes the general trends in the patenting of oxazole-containing compounds for research applications:
| Patent Trend | Description |
|---|---|
| Broad Genus Claims | Patents often use Markush structures to claim a large family of related oxazole derivatives, aiming to cover a wide chemical space for potential biological activity. |
| Therapeutic Focus | The primary driver for patenting oxazole derivatives is their potential as therapeutic agents, with a focus on specific disease indications. |
| Enabling Technologies | There is an increasing number of patents on novel synthetic methods for preparing oxazole derivatives, which can be valuable for research and development. |
| Research Tools | A smaller but growing number of patents are directed towards the use of specific oxazole-containing molecules as research tools, such as fluorescent probes or inhibitors for studying biological processes. |
Q & A
Q. What are the key synthetic routes and purification methods for 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid?
- Methodological Answer : Synthesis typically involves introducing the cyclobutyl group via cross-coupling reactions or [2+3] cycloaddition. For example, brominated oxazole intermediates (e.g., 2-bromo-oxazole derivatives) can undergo Suzuki-Miyaura coupling with cyclobutyl boronic acids . Purification often employs recrystallization (using solvents like ethanol/water) or reverse-phase HPLC to isolate high-purity products. Thermal stability during synthesis must be monitored due to the compound’s decomposition near 245°C, as observed in structurally similar oxazole-carboxylic acids .
Q. How are physicochemical properties (e.g., melting point, solubility) determined for this compound?
- Methodological Answer : Key properties can be extrapolated from analogs:
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms cyclobutyl integration (e.g., δ ~3.0–4.0 ppm for cyclobutyl protons) and oxazole ring protons (δ ~8.0–9.0 ppm) .
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and oxazole ring vibrations at ~1600 cm⁻¹ .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks using C18 columns with acetonitrile/water gradients .
Q. How is initial biological screening conducted for this compound?
- Methodological Answer : Prioritize assays based on oxazole derivatives’ known activities (e.g., antimicrobial, anticancer). Use in vitro models like bacterial growth inhibition (MIC assays) or cancer cell viability (MTT assays) . Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for benchmarking .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the cyclobutyl substituent?
- Methodological Answer : Systematically synthesize analogs with substituent variations (e.g., cyclopropyl, ethyl) and compare bioactivity. For example:
Q. What computational strategies predict the compound’s reactivity and stability?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation or degradation pathways .
- In Silico Metabolism : Use software like GLORY to identify potential metabolic hotspots (e.g., carboxylic acid moiety) .
Q. How can contradictions in biological activity data across assays be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., serum-free media) .
- Orthogonal Assays : Confirm cytotoxicity via both MTT and apoptosis markers (e.g., caspase-3 activation) .
- Stability Testing : Verify compound integrity post-incubation using LC-MS to rule out degradation artifacts .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer :
- Byproduct Formation : Optimize reaction stoichiometry (e.g., 1.2 eq cyclobutyl boronic acid) and use scavengers (e.g., polymer-supported reagents) .
- Purification : Transition from HPLC to flash chromatography with gradient elution (e.g., 10–50% ethyl acetate/hexane) .
- Yield Improvement : Catalytic systems (e.g., PdCl₂(dppf)) enhance coupling efficiency .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
| Condition | Degradation (% after 30 days) |
|---|---|
| 25°C, dark, dry | <5% |
| 40°C/75% RH | 15–20% |
| Aqueous solution (pH 7) | 30% |
| Stabilizers like lyophilization or inert atmosphere storage (argon) are recommended . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
